N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, more commonly known as UK-14,304 or 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine, is a synthetic compound widely used in scientific research as a selective α2-adrenoceptor agonist [, , , , , , , , , , , , , , , , , , , ]. α2-adrenoceptors are members of the G protein-coupled receptor superfamily and play crucial roles in regulating various physiological processes, including blood pressure, heart rate, neurotransmission, and pain perception. Due to its high selectivity for α2-adrenoceptors, UK-14,304 serves as a valuable pharmacological tool for investigating the function and signaling pathways of these receptors in various tissues and model systems.
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a chemical compound with the molecular formula . It is structurally related to Brimonidine, which is recognized as an α2-Adrenoceptor agonist and is primarily used in the treatment of glaucoma. This compound has garnered attention for its potential applications in both medicinal chemistry and biological research due to its influence on specific receptor pathways and its role as a synthetic building block in various chemical syntheses.
This compound is classified under the category of pharmaceutical agents, particularly those targeting the central nervous system through receptor modulation. It is often utilized in research settings to explore its pharmacological properties and potential therapeutic applications. Its structural similarities to other known compounds, such as Brimonidine, further emphasize its relevance in drug development and receptor studies .
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can be approached through several established methods:
The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity during synthesis. For example, reactions typically require controlled inert atmospheres to mitigate side reactions that could compromise product integrity.
The molecular structure of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine features a quinoxaline ring fused with an imidazole moiety. The presence of nitrogen atoms in both rings contributes to its biological activity.
Key structural data includes:
The compound's configuration allows it to interact effectively with biological targets.
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can undergo several chemical reactions:
Common reagents involved in these reactions include:
The conditions typically require precise temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism by which N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine exerts its effects primarily revolves around its interaction with α2-Adrenoceptors. These receptors are crucial in regulating neurotransmitter release and modulating sympathetic nervous system activity. The compound's ability to bind to these receptors may lead to decreased neuronal excitability and reduced release of norepinephrine, thereby influencing various physiological responses .
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine typically appears as a solid at room temperature. Specific melting points or solubility characteristics may vary based on purity and crystalline form.
Key chemical properties include:
This compound exhibits stability under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several notable applications:
The systematic name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine follows IUPAC conventions by identifying the parent heterocycles and their substitution patterns. The name specifies quinoxaline as the principal ring system with the amine functionality at position 6, while the 4,5-dihydro-1H-imidazol-2-yl group (an imidazoline ring) is attached via the secondary amine linkage. This compound is also known by several other systematic names, including N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine and N-(imidazolidin-2-ylidene)quinoxalin-6-amine, reflecting different interpretations of the tautomeric state [2] [6] . The chemical abstracts service (CAS) registry number 91147-43-2 provides a unique identifier for this compound across scientific databases and commercial catalogs [4] .
The naming reflects the molecular connectivity where the imidazoline ring (4,5-dihydro-1H-imidazole) is substituted at the 2-position by the nitrogen atom bonded to the quinoxalin-6-amine moiety. This connectivity is consistently represented in the InChI code (1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)) and InChI key (PVKUNRLEOHFACD-UHFFFAOYSA-N), which serve as standardized molecular descriptors [2] [4] [9]. In pharmaceutical contexts, this compound is recognized as Desbromo Brimonidine or Brimonidine Impurity A, indicating its structural relationship to the ophthalmic drug brimonidine (where it lacks the bromine substituent present in the active pharmaceutical ingredient) [8].
The molecular formula C₁₁H₁₁N₅ precisely defines the elemental composition of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, indicating 11 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms. This composition yields a calculated molecular weight of 213.24 g/mol, consistent across multiple authoritative sources [1] [4] [9]. High-resolution mass spectrometry confirms the exact mass as 213.1014 Da for the neutral molecule, with the monoisotopic mass reported as 213.101445 Da, reflecting the most abundant isotopic species (¹²C, ¹H, ¹⁴N) [6] [9].
Elemental composition analysis reveals the following percentage contributions: carbon (62.00%), hydrogen (5.20%), and nitrogen (32.80%). The high nitrogen content significantly influences the compound's polarity and spectroscopic properties. The molecular weight serves as a crucial parameter for analytical characterization techniques, particularly mass spectrometry where the protonated molecule [M+H]⁺ appears at m/z 214.1087 [9].
Table 1: Molecular Weight Analysis
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₁₁H₁₁N₅ | Elemental Analysis |
Molecular Weight (g/mol) | 213.24 | Calculated |
Exact Mass (Da) | 213.1014 | HRMS |
Monoisotopic Mass (Da) | 213.101445 | Theoretical Calculation |
Elemental Composition | C 62.00%, H 5.20%, N 32.80% | CHN Analysis |
While published single-crystal X-ray diffraction data for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine remains limited in open literature, its solid-state properties have been partially characterized. The compound exhibits a melting point above 210°C with decomposition, consistent with the thermal behavior of many heteroaromatic systems featuring multiple hydrogen-bonding sites . The predicted density of 1.44±0.1 g/cm³ suggests moderate molecular packing efficiency in the crystalline state [9].
The absence of comprehensive crystallographic data necessitates reliance on computational modeling and analogous structures. The quinoxaline moiety typically demonstrates near-planar geometry, while the imidazoline ring may adopt various orientations relative to the principal ring system depending on crystal packing forces. The material is typically supplied as a yellow crystalline solid that requires storage in a dark place under inert atmosphere at 2-8°C to prevent degradation, implying sensitivity to light and oxygen [2] [4] [10]. These storage conditions further suggest potential challenges in obtaining high-quality single crystals suitable for X-ray analysis.
Comprehensive NMR characterization provides detailed insight into the molecular structure and electronic environment. Proton NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) reveal distinctive patterns corresponding to the heteroaromatic systems and aliphatic chain:
Carbon-13 NMR spectroscopy complements these assignments with signals corresponding to the quinoxaline carbons between δ 140-160 ppm (C₂, C₃) and δ 120-140 ppm for other aromatic carbons. The imidazoline carbons appear upfield at δ 45-55 ppm. The carbon resonances provide evidence for the electronic conjugation between the quinoxaline and imidazoline systems, particularly through the amine linkage [9].
Table 2: Characteristic NMR Chemical Shifts
Proton Position | δH (ppm) | Multiplicity | Carbon Position | δC (ppm) |
---|---|---|---|---|
Quinoxaline H-2 | 8.85 | d | Quinoxaline C-2 | 158.2 |
Quinoxaline H-3 | 8.70 | d | Quinoxaline C-3 | 142.5 |
Quinoxaline H-5 | 7.85 | dd | Quinoxaline C-4a | 148.9 |
Quinoxaline H-7 | 8.15 | d | Quinoxaline C-7 | 132.7 |
Quinoxaline H-8 | 7.60 | d | Quinoxaline C-8 | 128.4 |
Imidazoline CH₂ (2H) | 3.65 | t-like | Imidazoline C-4/5 | 51.3 |
Imidazoline CH₂ (2H) | 3.55 | t-like | Imidazoline C-2 | 162.8 |
N-H (imidazoline) | 11.20 | br s | - | - |
N-H (quinoxaline-imidazoline) | 10.80 | br s | - | - |
Electron ionization mass spectrometry reveals characteristic fragmentation pathways that provide structural validation. The molecular ion appears as the [M+H]⁺ peak at m/z 214.1 under positive ionization conditions. Major fragment ions include:
The base peak at m/z 214.1 confirms the molecular weight, while the prominent fragment at m/z 197.1 indicates facile ammonia elimination from the imidazoline ring. The cleavage between the quinoxaline and imidazoline moieties yields the m/z 184.1 ion, followed by sequential losses of small neutral molecules (HCN, N₂) to form lower mass fragments. High-resolution mass spectrometry confirms the elemental composition of each significant fragment, providing unambiguous evidence for the proposed fragmentation pathways [9].
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine exhibits complex tautomeric behavior due to the presence of multiple hydrogen-bonding sites and conjugated systems. The compound exists predominantly in two major tautomeric forms:
The equilibrium between these forms is influenced by solvent polarity, temperature, and concentration. Spectroscopic evidence (particularly NMR) suggests the amine tautomer predominates in aprotic solvents like DMSO, while the imine form may be stabilized in solid-state and protic environments. This tautomeric equilibrium significantly impacts the compound's chemical reactivity, particularly in metal coordination chemistry where it can function as a bidentate ligand through different donor atom combinations [6] [8].
Potential isomeric variations include different substitution patterns on the quinoxaline ring (5- vs 6- vs 7-amino substitution) and isomeric imidazoline connections. However, the specific 6-amino substitution pattern is confirmed through NMR assignments and synthetic pathways. The compound exhibits no chiral centers but may display conformational isomerism related to rotation about the C-N bond connecting the two ring systems and the orientation of the imidazoline ring relative to the quinoxaline plane. The predicted pKa value of 8.36±0.10 indicates weak basicity, consistent with the presence of the imidazoline nitrogen atoms, which can undergo protonation in acidic media .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: